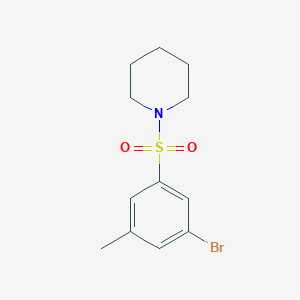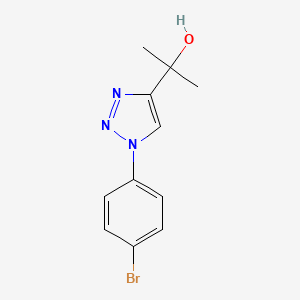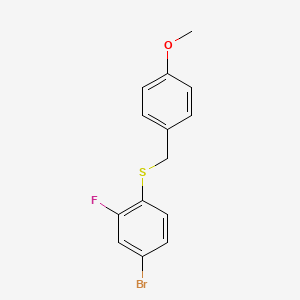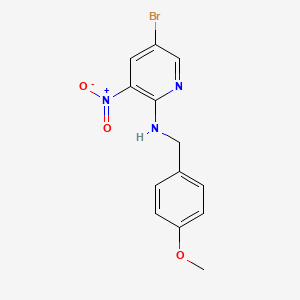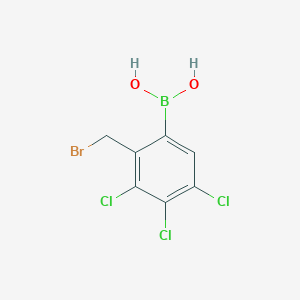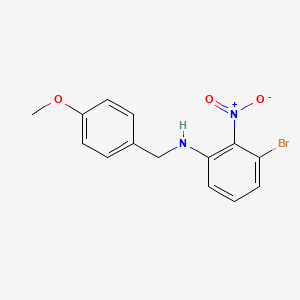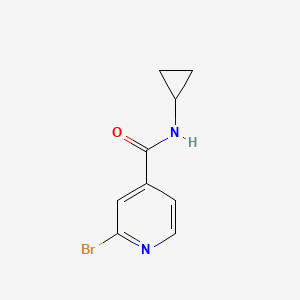
Methyl 4-bromo-3,5-dichlorobenzoate
概要
説明
“Methyl 4-bromo-3,5-dichlorobenzoate” is a chemical compound with the molecular formula C8H5BrCl2O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-3,5-dichlorobenzoate” consists of a benzene ring substituted with bromo, chloro, and methoxy groups . The exact positions of these substituents can be determined by the numbering in the name of the compound.Physical And Chemical Properties Analysis
“Methyl 4-bromo-3,5-dichlorobenzoate” is a solid at room temperature . It has a molecular weight of 283.93 .科学的研究の応用
Toxicological Impact on Environmental and Occupational Health
Methyl 4-bromo-3,5-dichlorobenzoate, primarily recognized for its use as a pesticide and fumigant (often in the form of methyl bromide), has been subject to various studies focusing on its environmental and occupational health impacts. A study highlighted the adverse birth outcomes associated with residential proximity to methyl bromide use, indicating its potential risk to fetal growth when exposure occurs during the second trimester of pregnancy (Gemmill et al., 2013). Similarly, occupational exposure to methyl bromide was shown to negatively affect the central nervous system of workers, as evidenced by changes in electroencephalogram indices and urinary bromide ion levels (Park et al., 2020).
Neurological and Cognitive Effects
Neurological effects from methyl bromide intoxication have been documented, demonstrating its impact on the nervous system. Acute exposure can lead to seizures, myoclonus, ataxia, or cerebral edema, whereas chronic exposure can manifest as diverse and slowly progressive neurological and neurobehavioral symptoms. Imaging and histopathological examination show characteristic symmetric and selective lesions in specific brain regions, believed to be caused by a range of toxic mechanisms (Souza et al., 2013).
Environmental Contaminants and Public Health
The presence of methyl 4-bromo-3,5-dichlorobenzoate in the environment, as with other persistent organic pollutants (POPs), has raised concerns about its broader ecological and health implications. For instance, high plasma levels of certain POPs were linked to increased biological age as calculated by DNA methylation analysis, suggesting potential negative health impacts of these widespread environmental contaminants on human populations (Lind et al., 2018).
Safety and Hazards
特性
IUPAC Name |
methyl 4-bromo-3,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCZJLAQCXIXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

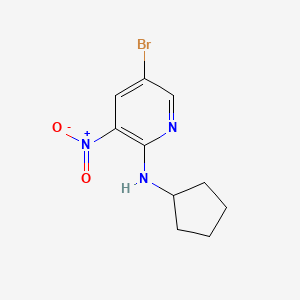
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1522316.png)


